3-Amino-5,5-dimethylhexan-1-ol
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Overview
Description
3-Amino-5,5-dimethylhexan-1-ol is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It is a primary alcohol with an amino group attached to the third carbon atom of a hexane chain that also contains two methyl groups at the fifth carbon position. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,5-dimethylhexan-1-ol typically involves the reaction of 5,5-dimethylhexan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 5,5-dimethylhexan-1-one using ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, where the ketone precursor is reacted with ammonia in the presence of a suitable catalyst and reducing agent. The reaction conditions are optimized to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-5,5-dimethylhexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5,5-dimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
3-Amino-5-methylhexan-1-ol: Similar structure but with one less methyl group.
3-Amino-5,5-dimethylpentan-1-ol: Similar structure but with a shorter carbon chain.
3-Amino-5,5-dimethylheptan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness: 3-Amino-5,5-dimethylhexan-1-ol is unique due to its specific arrangement of functional groups and carbon chain length, which confer distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a dimethyl-substituted hexane chain makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-5,5-dimethylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGHBWVLIUBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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